molecular formula C14H26N2O2 B13018772 tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate

tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate

Cat. No.: B13018772
M. Wt: 254.37 g/mol
InChI Key: DSYGYBAININKJQ-UHFFFAOYSA-N
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Description

tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate: is a synthetic organic compound with the molecular formula C14H26N2O2 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing an amine and a carboxylic acid group can undergo cyclization under acidic or basic conditions to form the spirocyclic structure.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via esterification. This can be achieved by reacting the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Amination: The final step involves the introduction of the amino group. This can be done through a nucleophilic substitution reaction where an appropriate amine is reacted with the spirocyclic intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles such as alkyl halides, under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the spirocyclic compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted spirocyclic compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for investigating the interactions between spirocyclic molecules and biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features may impart unique pharmacological properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate
  • tert-Butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate
  • tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

Uniqueness

tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate is unique due to its specific substitution pattern and the presence of both an amino group and a tert-butyl ester group. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from other similar spirocyclic compounds.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 4-amino-7-azaspiro[4.5]decane-7-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-8-14(10-16)7-4-6-11(14)15/h11H,4-10,15H2,1-3H3

InChI Key

DSYGYBAININKJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCC2N

Origin of Product

United States

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